[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine
Overview
Description
[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromo group and two methoxy groups on the phenyl ring, as well as an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxybenzaldehyde to introduce the bromo group. This is followed by a reductive amination reaction with 2-(2-methoxyphenyl)ethylamine to form the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenethylamines.
Scientific Research Applications
[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a psychoactive agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine involves its interaction with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the effects of serotonin. This interaction leads to various physiological and psychological effects, including altered perception and mood.
Comparison with Similar Compounds
[(2-Bromo-4,5-dimethoxyphenyl)methyl][2-(2-methoxyphenyl)ethyl]amine is similar to other phenethylamines such as:
2C-B: Another bromo-substituted phenethylamine with psychoactive properties.
25B-NBOMe: A more potent derivative with a similar structure but higher affinity for serotonin receptors.
Mescaline: A naturally occurring phenethylamine with similar psychoactive effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its receptor binding affinity and overall pharmacological profile.
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-13(16)8-9-20-12-14-10-17(22-2)18(23-3)11-15(14)19/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZUVNLQVNHZNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC(=C(C=C2Br)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.